molecular formula C11H15ClN2O B12446427 6-benzylpiperazin-2-one HCl

6-benzylpiperazin-2-one HCl

Cat. No.: B12446427
M. Wt: 226.70 g/mol
InChI Key: UJPFALJOGCQJMZ-UHFFFAOYSA-N
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Description

6-Benzylpiperazin-2-one hydrochloride is a piperazine-based building block of significant interest in medicinal chemistry and neuroscience research. Its core structure serves as a key intermediate in the synthesis of potential therapeutics for a range of conditions. This compound has been investigated as a peptidomimetic scaffold for the development of multi-target directed ligands for complex neurodegenerative diseases. Specifically, research has explored its incorporation into histamine H3 receptor antagonists designed to also inhibit Aβ oligomerization, presenting a potential dual-pathway approach for Alzheimer's disease . Furthermore, piperazine-2-one derivatives have shown promise as potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes . The piperazinone core is also a valuable precursor in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a target for immuno-oncology and the treatment of autoimmune diseases . Researchers also utilize this compound in the synthesis of cognition-enhancers and other central nervous system (CNS) active compounds . The piperazine ring system is a privileged structure in drug discovery, and 6-benzylpiperazin-2-one HCl provides a versatile starting point for further chemical elaboration and structure-activity relationship (SAR) studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

6-benzylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H

InChI Key

UJPFALJOGCQJMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CN1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Reductive Cyclization of Dioximes

Reaction Mechanism and Conditions

This method involves the reductive cyclization of dioxime precursors derived from benzylamine and diketones. The process typically employs catalysts such as Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under hydrogen pressure (40 bar) at 50°C. For example, dioxime intermediates undergo hydrogenolysis of N–O bonds to form diimine intermediates, which cyclize into piperazin-2-one frameworks.

Key Steps:
  • Dioxime Formation : Benzylamine reacts with diketones (e.g., 2,5-hexanedione) to form dioximes.
  • Reductive Cyclization : Catalytic hydrogenation induces cyclization, yielding 6-benzylpiperazin-2-one.
  • Hydrochloride Formation : The free base is treated with HCl gas or aqueous HCl to form the hydrochloride salt.

Yield and Scalability

  • Yield : 70–85% for small-scale laboratory synthesis.
  • Catalyst Efficiency : Ra-Ni provides higher conversion rates (~90%) compared to Pd/C (~75%) for bulky substrates.
  • Industrial Adaptation : Continuous hydrogenation reactors improve throughput but require precise temperature control to avoid over-reduction.

Epoxide-Mediated Cyclization

6-exo Amide-Epoxide Cyclization

This method, adapted from Powell et al. (2004), uses epoxide intermediates to form the piperazin-2-one ring. A benzyl-substituted epoxide reacts with an amide group in a 6-exo cyclization, creating the 2-ketopiperazine core.

Example Procedure:
  • Epoxide Synthesis : Benzyl glycidyl ether is prepared from benzyl alcohol and epichlorohydrin.
  • Cyclization : The epoxide reacts with a primary amide (e.g., acetamide) in the presence of cesium carbonate (Cs₂CO₃) at 80°C.
  • Acidification : The product is treated with HCl to form the hydrochloride salt.

Stereochemical Control

  • Enantiomeric Excess : Chiral epoxides yield 6-benzylpiperazin-2-one with >95% enantiomeric purity.
  • Limitations : Requires optically pure starting materials, increasing synthesis costs.

Condensation of Benzylamine with Diketones

Schiff Base Formation and Reduction

Benzylamine reacts with diketones (e.g., 2,5-diketopentane) to form Schiff bases, which are reduced to piperazin-2-one derivatives. Sodium cyanoborohydride (NaBH₃CN) or hydrogenation catalysts are used for reduction.

Optimization Parameters:
  • Solvent : Methanol or ethanol for solubility.
  • Temperature : 25–60°C for 12–24 hours.
  • Yield : 60–78% depending on diketone reactivity.

Industrial Applications

  • Scale-Up : Flow chemistry systems enhance reaction consistency for multi-kilogram batches.
  • Purity Challenges : Requires chromatography or recrystallization to remove byproducts (e.g., over-alkylated derivatives).

Alkylation of Piperazin-2-one Precursors

Direct Benzylation

Piperazin-2-one is alkylated with benzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).

Reaction Conditions:
  • Molar Ratio : 1:1.2 (piperazin-2-one : benzyl chloride).
  • Temperature : 80–100°C for 8–12 hours.
  • Yield : 50–65% due to competing N,N-dibenzylation.

Limitations and Solutions

  • Regioselectivity : N1-benzylation is favored over N4, but dibenzylated byproducts require purification.
  • Alternative Reagents : Benzyl bromide improves reactivity but increases cost.

Hydrochloride Salt Formation

Standard Procedure

The free base (6-benzylpiperazin-2-one) is dissolved in anhydrous ether or ethanol, and HCl gas is bubbled through the solution until precipitation is complete. The product is filtered, washed with cold ether, and dried under vacuum.

Purity Metrics:
  • Melting Point : 280°C (decomposition).
  • Solubility : >50 mg/mL in water.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Reagent Yield Advantages Disadvantages
Reductive Cyclization Benzylamine, diketones Ra-Ni, H₂ (40 bar) 70–85% High enantiopurity; scalable Requires high-pressure equipment
Epoxide Cyclization Benzyl glycidyl ether, amide Cs₂CO₃ 65–75% Stereochemical control Costly chiral precursors
Diketone Condensation Benzylamine, 2,5-diketopentane NaBH₃CN 60–78% Mild conditions Byproduct formation
Direct Alkylation Piperazin-2-one, benzyl chloride K₂CO₃ 50–65% Simple protocol Low regioselectivity

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Recycling : Ra-Ni and Pd/C can be reused 3–5 times without significant activity loss.
  • Waste Management : Epoxide methods generate less toxic waste compared to alkylation routes.

Regulatory Compliance

  • Pharmaceutical Standards : USP/EP guidelines require <0.1% residual solvents (e.g., DMF) in final products.
  • Patented Routes : EP0968197B1 details a phosgene-free cyclization method using aryl chloroformates, avoiding toxic reagents.

Emerging Methodologies

Flow Chemistry Applications

Microreactors enable rapid mixing and heat transfer, reducing reaction times for reductive cyclization by 40%.

Biocatalytic Approaches

Preliminary studies indicate that transaminases can catalyze the formation of chiral piperazin-2-ones, though yields remain low (~30%).

Chemical Reactions Analysis

Types of Reactions

6-Benzylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-Benzylpiperazin-2-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-benzylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various physiological effects, including modulation of neurotransmitter levels and receptor activity.

Comparison with Similar Compounds

1-Benzylpiperazin-2-one HCl (Compound 23)

Source :

  • Molecular formula : C₁₆H₂₂N₂O₃ (HCl salt).
  • Molecular weight : 226.70 g/mol.
  • Synthesis : Prepared via HCl treatment in dioxane, yielding an 87.8% isolated product.
  • Key differences :
    • The benzyl group is at the 1-position instead of the 6-position, altering steric and electronic interactions.
    • 1H NMR data : δ 9.93 (s, 2H, NH), 7.42–7.23 (m, 5H, aromatic), 4.58 (s, 2H, CH₂-benzyl) .
  • Implications : Positional isomerism may affect receptor binding or metabolic stability.

(6S)-6-(Hydroxymethyl)piperazin-2-one

Source :

  • Molecular formula : C₅H₁₀N₂O₂.
  • Molecular weight : 130.15 g/mol.
  • Key differences :
    • Substitutes benzyl with a hydroxymethyl group at the 6-position, increasing hydrophilicity.
    • Stereochemistry : The (6S)-configuration may influence chiral recognition in biological systems.
  • Applications : Used in neurodegenerative disease research due to its histamine H3 receptor affinity .

Ofloxacin-Related Piperazine Derivatives

Source :

  • Examples: Impurity E: Contains a fluoroquinolone core with a piperazine ring. Impurity F: Features an N-oxide piperazine moiety.
  • Key differences: Complex polycyclic structures with additional functional groups (e.g., carboxylic acid, fluorine). Biological activity: These derivatives exhibit antibacterial properties, unlike 6-benzylpiperazin-2-one HCl, which lacks a quinolone backbone .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (HCl Salt) Notable Applications
This compound C₁₁H₁₅ClN₂O 234.71 (calculated) 6-Benzyl High in polar solvents Neuropharmacology (inferred)
1-Benzylpiperazin-2-one HCl C₁₆H₂₂N₂O₃ 226.70 1-Benzyl Moderate Synthetic intermediate
(6S)-6-(Hydroxymethyl)piperazin-2-one C₅H₁₀N₂O₂ 130.15 6-Hydroxymethyl High Neurodegenerative research
Ofloxacin N-Oxide HCl C₁₈H₂₁ClFN₃O₅ 414.83 N-Oxide piperazine Moderate Antibacterial impurity

Table 2. Spectral Data Comparison

Compound APCI-MS (m/z) 1H NMR Key Peaks
1-Benzylpiperazin-2-one HCl 191.2 [M+H]+ δ 7.42–7.23 (aromatic), 4.58 (CH₂-benzyl)
(6S)-6-(Hydroxymethyl)piperazin-2-one Not reported δ 3.27–3.15 (piperazine protons)

Research Findings and Implications

  • Positional isomerism : The 6-benzyl substitution (vs. 1-benzyl in Compound 23) may enhance steric accessibility for target binding, as piperazine ring substituents influence receptor interactions .
  • Substituent effects : The benzyl group in this compound increases lipophilicity compared to the hydroxymethyl group in ’s compound, suggesting divergent pharmacokinetic profiles .

Biological Activity

6-Benzylpiperazin-2-one hydrochloride (6-BP) is a compound of significant interest due to its structural similarity to various biologically active piperazine derivatives. This article reviews the biological activity of 6-BP, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

6-Benzylpiperazin-2-one HCl is characterized by its piperazine ring structure, which is commonly associated with a range of pharmacological activities. Its chemical formula is C11H15ClN2OC_{11}H_{15}ClN_{2}O and it possesses both hydrophilic and lipophilic properties, making it suitable for various biological interactions.

Pharmacological Activities

Research has indicated that 6-BP exhibits multiple pharmacological activities, particularly in the modulation of neurotransmitter systems. Some key findings include:

  • Antidepressant Effects : Studies have shown that compounds similar to 6-BP can influence serotonin and dopamine levels in the brain, suggesting potential antidepressant properties. For instance, benzylpiperazine derivatives have been evaluated for their affinity towards serotonin receptors, indicating their role in mood regulation .
  • Analgesic Properties : Recent studies demonstrated that analogs of 6-BP could act as selective sigma-1 receptor ligands, which are implicated in pain modulation. The affinity of these compounds for sigma receptors suggests a potential use in pain management therapies .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. The antioxidant properties observed in certain benzylpiperazine derivatives may extend to 6-BP .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
AntidepressantModulates serotonin and dopamine levels
AnalgesicSigma-1 receptor affinity
NeuroprotectiveAntioxidant properties
Drug InteractionPotential for abuse with other piperazines

Toxicological Profile

The safety profile of 6-BP has been evaluated in various studies. It has been noted that while it possesses therapeutic potential, it also shares characteristics with drugs of abuse, leading to concerns regarding its misuse. Side effects reported include insomnia and hangover-like symptoms after the effects wear off .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 6-benzylpiperazin-2-one HCl in complex mixtures, and how are titration endpoints validated?

  • Methodology : Use potentiometric titration with standardized NaOH as the titrant. For multi-component systems, apply first- and second-derivative analysis to identify endpoints, as overlapping protonation steps (e.g., phosphoric acid in mixtures) complicate direct pH measurements. Plot pH vs. volume, then calculate derivatives (ΔpH/ΔV) to locate maxima, which correspond to equivalence points . Validate endpoints by repeating titrations and comparing derivative plots for consistency.

Q. How should researchers safely handle spills or environmental contamination involving this compound during synthesis?

  • Protocol : Avoid environmental release. Contain spills using inert absorbents (e.g., vermiculite) and vacuum collection. Wear PPE (gloves, goggles) and dispose of waste in sealed containers labeled for hazardous organic salts. Refer to safety data sheets for compound-specific ecological risks and neutralization procedures .

Q. What spectroscopic techniques are suitable for structural elucidation of this compound derivatives?

  • Approach : Combine NMR (¹H/¹³C) to confirm piperazine ring substitution patterns and benzyl group orientation. Use FT-IR to identify carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and HCl salt formation (broad N-H stretches). Cross-reference with PubChem or Reaxys spectral libraries for validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the solubility profile of this compound across different solvent systems?

  • Analysis Framework :

  • Step 1 : Systematically test solubility in polar aprotic (e.g., DMSO), protic (e.g., MeOH/H₂O), and nonpolar solvents under controlled temperatures (20–50°C).
  • Step 2 : Apply Hansen Solubility Parameters to model interactions (δD, δP, δH) and identify outliers.
  • Step 3 : Investigate potential hydrate or polymorph formation via PXRD and DSC to rule out crystallinity effects .

Q. What strategies optimize the synthesis of this compound to minimize byproducts like N-alkylated impurities?

  • Synthesis Design :

  • Reaction Control : Use mild alkylating agents (e.g., benzyl bromide) in anhydrous DMF at 0–5°C to limit over-alkylation.
  • Purification : Employ HPLC with C18 columns (gradient: 0.1% TFA in H₂O/MeCN) to separate unreacted piperazinone and N,N-dialkylated byproducts. Validate purity (>98%) via LC-MS and spiking with reference standards (e.g., EP/BP impurity markers) .

Q. How can researchers validate the stability of this compound under accelerated degradation conditions (pH, temperature, oxidation)?

  • Stability Protocol :

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 72 hr), 3% H₂O₂ (25°C, 24 hr), and UV light (ICH Q1B guidelines).
  • Analysis : Monitor degradation via UHPLC-PDA at 210–400 nm. Identify major degradants (e.g., hydrolyzed piperazine ring, oxidized benzyl group) using HRMS/MS and compare retention times with synthesized degradant standards .

Methodological Notes

  • Data Contradiction Management : Cross-validate results using orthogonal techniques (e.g., titrimetry vs. HPLC for concentration) and consult peer-reviewed pharmacopeial methods for harmonized protocols .
  • Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure research questions address mechanistic or applied knowledge gaps .

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